Superior Enzymatic Potency: ATX Inhibitor 11 (IC50: 2.7 nM) Demonstrates Enhanced Inhibition Over GLPG1690 and PF-8380
In a direct comparison using an FS-3-based enzymatic assay, ATX inhibitor 11 (compound 13c) exhibits an IC50 of 2.7 nM against autotaxin [1]. This potency is superior to that of two well-established ATX inhibitor comparators, GLPG1690 (IC50: 3.72 nM) and PF-8380 (IC50: 4.23 nM), when tested in the same assay system . The quantified difference represents a 27-36% improvement in potency at the enzyme level, positioning ATX inhibitor 11 as one of the more potent imidazo[1,2-a]pyridine-based ATX inhibitors characterized to date.
| Evidence Dimension | In vitro enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | GLPG1690: 3.72 nM; PF-8380: 4.23 nM |
| Quantified Difference | ATX inhibitor 11 is 1.4-fold more potent than GLPG1690 and 1.6-fold more potent than PF-8380. |
| Conditions | FS-3-based enzymatic assay |
Why This Matters
Higher enzymatic potency can translate to a lower required dose to achieve target engagement, potentially improving the therapeutic window and reducing off-target effects in preclinical studies.
- [1] MedChemExpress. ATX inhibitor 11 Datasheet. Accessed 2026. View Source
